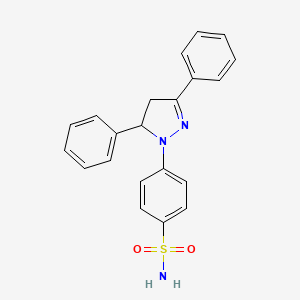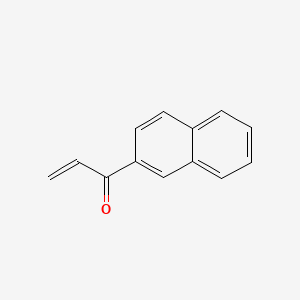
1-(2-Naphthalenyl)-2-propen-1-one
Descripción general
Descripción
“1-(2-Naphthalenyl)-2-propen-1-one” is also known as “2-Propanone, 1-(2-naphthalenyl)-” with a CAS Number of 21567-68-0 . Its molecular weight is 184.24 .
Chemical Reactions Analysis
The reactions of naphthalenyl radicals with acetylene (C2H2) have been investigated . The study found significant quantities of C14H10 (likely phenanthrene and anthracene), as well as 2-ethynylnaphthalene (C12H8), from the reaction of the 2-naphthalenyl radical with C2H2 .Aplicaciones Científicas De Investigación
Immunology: Inhibition of JAK3
ZM 449829 is a selective and ATP-competitive inhibitor of Janus kinase 3 (JAK3) . JAK3 is primarily found in lymphoid cells and is crucial for the signaling of cytokine receptors such as IL-2R, IL-4R, IL-7R, IL-11R, and IL-13R. By inhibiting JAK3, ZM 449829 can block IL-2-induced phosphorylation of STAT5, a transcription factor involved in cell growth and differentiation. This makes it a valuable tool for studying immune responses and potential therapeutic applications for autoimmune diseases.
Ophthalmology: Potential Treatment for Glaucoma
ZM 449829 has shown potential as a treatment for primary open-angle glaucoma (POAG) . It binds to tissue transglutaminase (TGM2) and inhibits its crosslinking activity, which is implicated in the obstruction of aqueous humor outflow in the eye. By targeting TGM2, ZM 449829 could help maintain normal intraocular pressure and prevent damage to the optic nerve.
Oncology: Cancer Stem Cell Formation
In cancer research, ZM 449829 decreases the formation of cancer stem cells (CSC) within mammospheres derived from MCF-7 breast cancer cells . It also reduces migration and colony formation by MCF-7 cells, suggesting a role in inhibiting metastasis and tumor progression.
Infectious Diseases: Coxiella burnetii Infection
ZM 449829 has been used to study infections caused by Coxiella burnetii, the bacterium responsible for Q fever . It inhibits the formation of replication vacuoles in infected HeLa and THP-1 cells, which are essential for the bacterium’s life cycle. This indicates its potential as an antimicrobial agent.
Biochemistry: Transglutaminase Inhibition
Apart from JAK3, ZM 449829 is a potent inhibitor of human tissue transglutaminase 2 (TGM2) and transglutaminase factor XIIIa (FXIIIa) . These enzymes are involved in protein crosslinking and have implications in various physiological and pathological processes, including blood clotting and fibrosis.
Mecanismo De Acción
Target of Action
ZM 449829 is a potent, selective inhibitor of Janus tyrosine kinase 3 (JAK3) . JAK3 is a member of the Janus kinase family of tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway . This compound also inhibits transglutaminase (TGM2) .
Mode of Action
ZM 449829 binds competitively to the ATP site of JAK3 . It is an ATP-competitive inhibitor, meaning it competes with ATP for the same binding site on the kinase . This compound also binds to TGM2 and inhibits its crosslinking activity by locking it in an inactive state .
Biochemical Pathways
The primary biochemical pathway affected by ZM 449829 is the JAK-STAT pathway . By inhibiting JAK3, ZM 449829 blocks the downstream signal transduction triggered by cytokines . This results in the inhibition of STAT5 phosphorylation . In addition, ZM 449829 inhibits the activity of TGM2, which plays a role in the crosslinking of proteins .
Result of Action
ZM 449829 inhibits the phosphorylation of STAT5, a transcription factor involved in cell proliferation and apoptosis . This leads to the inhibition of T cell proliferation . In addition, by inhibiting TGM2, ZM 449829 reduces fibronectin deposition in primary human glaucomatous cells .
Propiedades
IUPAC Name |
1-naphthalen-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTCGZPFSUWZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthalenyl)-2-propen-1-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


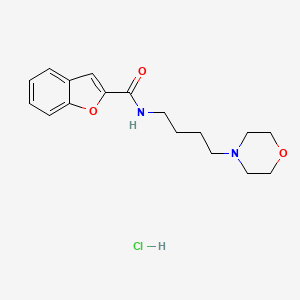
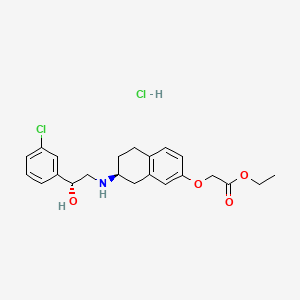
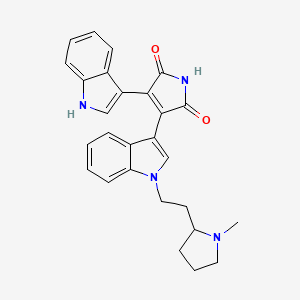
![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)
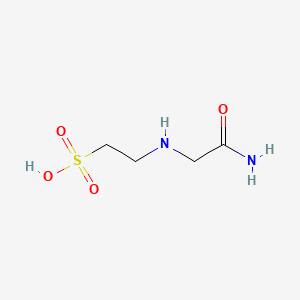


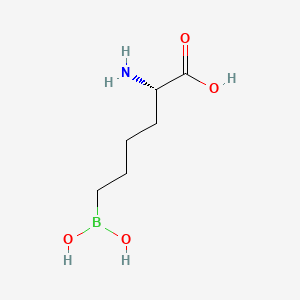

![2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B1662973.png)

